3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene
Overview
Description
3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene is an organic compound that features a phenyl ring substituted with a dimethylamino group and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene can be achieved through several methods:
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Aldol Condensation: : This method involves the reaction of 3-(N,N-dimethylamino)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired product .
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Grignard Reaction: : Another method involves the reaction of 3-(N,N-dimethylamino)benzyl chloride with methylmagnesium bromide. This reaction proceeds through the formation of a Grignard reagent, which then reacts with the benzyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidation products, including ketones and carboxylic acids .
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohol or amine derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene has several scientific research applications:
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Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
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Medicinal Chemistry: : The compound is used in the development of new drugs, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter receptors .
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Materials Science: : It is used in the synthesis of polymers and other materials with unique electronic and optical properties .
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Biological Research: : The compound is used in studies investigating the mechanisms of action of various biological processes and the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: This compound has a similar structure but lacks the propene chain.
N,N-Dimethylaniline: This compound has a similar dimethylamino group attached to a phenyl ring but lacks the propene chain.
3-(N,N-Dimethylamino)phenylboronic Acid: This compound has a boronic acid group instead of the propene chain.
Uniqueness
3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene is unique due to the presence of both the dimethylamino group and the propene chain, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
N,N-dimethyl-3-(2-methylprop-2-enyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(2)8-11-6-5-7-12(9-11)13(3)4/h5-7,9H,1,8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDDAKZKHRTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229777 | |
Record name | N,N-Dimethyl-3-(2-methyl-2-propen-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-69-3 | |
Record name | N,N-Dimethyl-3-(2-methyl-2-propen-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-3-(2-methyl-2-propen-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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